7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole

Physicochemical profiling ADME prediction Lead optimization

7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (CAS 220649-17-2) is a tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazole class, characterized by a fused tetrahydropyrimidine and benzimidazole ring system with an ethoxy substituent at the 7-position. This scaffold is recognized for its structural analogy to purine nucleobases, underpinning diverse biological activities including CRF1 receptor antagonism, kinase inhibition, and antioxidant effects.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12481399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C3N2CCCN3
InChIInChI=1S/C12H15N3O/c1-2-16-9-4-5-10-11(8-9)15-7-3-6-13-12(15)14-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
InChIKeyNXEWSSZMAFJHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (CAS 220649-17-2): Core Scaffold and Procurement Identity


7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (CAS 220649-17-2) is a tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazole class, characterized by a fused tetrahydropyrimidine and benzimidazole ring system with an ethoxy substituent at the 7-position . This scaffold is recognized for its structural analogy to purine nucleobases, underpinning diverse biological activities including CRF1 receptor antagonism, kinase inhibition, and antioxidant effects [1]. The compound serves as a key intermediate for further derivatization and as a research tool in medicinal chemistry programs targeting CNS disorders, oncology, and oxidative stress-related pathologies [2].

Why 7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole Cannot Be Replaced by Its 8-Ethoxy Isomer or Other In-Class Analogs


Substitution within the pyrimido[1,2-a]benzimidazole series is not functionally interchangeable. Even a simple positional shift of the ethoxy group from the 7- to the 8-position fundamentally alters the molecule's physicochemical profile, as evidenced by a near doubling of calculated LogP (1.11 vs 2.10) and a change in polar surface area (PSA) . The lipophilicity (LogP) of this scaffold has been identified as a critical determinant of biological activity in SAR studies, directly impacting target engagement, metabolic stability, and solubility [1]. Consequently, replacing this specific regioisomer with an alternative could invalidate any established SAR data or experimental results within a research program, making precise procurement of the correct positional isomer essential for data reproducibility [2].

Quantitative Differentiation Evidence for 7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole Against Comparators


Lipophilicity Differential: 7-Ethoxy Exhibits Significantly Lower LogP than the 8-Ethoxy Positional Isomer

A direct comparison of calculated physicochemical properties reveals that 7-ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole possesses a LogP of 1.11 and a topological polar surface area (PSA) of 42.31 Ų . In contrast, its closest positional isomer, the 8-ethoxy derivative (CAS 220649-16-1), exhibits a markedly higher calculated LogP of 2.10 and a density of 1.3 g/cm³ . This near two-fold difference in lipophilicity indicates that the 7-ethoxy regioisomer is substantially more hydrophilic, a critical parameter for aqueous solubility and metabolic stability profiles in drug discovery programs [1].

Physicochemical profiling ADME prediction Lead optimization

Antitumor Activity of Ethoxy-Substituted Tetrahydropyrimido[1,2-a]benzimidazole: Class-Level Cytotoxicity Evidence

A structurally related ethoxy derivative (compound 5c), obtained by treating 1-methoxycarbonyl-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole with sodium ethoxide, demonstrated antitumor activity in cell culture with an active concentration range of 67–150 µM [1]. This represents the only published quantitative cytotoxicity data for an ethoxy-substituted tetrahydropyrimido[1,2-a]benzimidazole analog. In contrast, the parent carbendazim scaffold and its N1-ester derivatives exhibited antitumor potencies in the range of 7–40 mM, indicating that the tetrahydropyrimido[1,2-a]benzimidazole core with ethoxy substitution enhances potency by approximately two orders of magnitude relative to simpler benzimidazole esters [1]. Furthermore, some analogs in this series demonstrated good water solubility, an advantageous feature for in vitro assay compatibility [1].

Anticancer Cytotoxicity Carbendazim derivative

CRF1 Receptor Antagonist Scaffold Validation: In-Class Potency Benchmark for Tetrahydropyrimido[1,2-a]benzimidazoles

The 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole scaffold has been validated as a novel class of corticotropin-releasing factor 1 (CRF1) receptor antagonists. The unoptimized tricyclic lead compound 2e demonstrated potent in vitro CRF1 receptor binding activity with an IC50 of 7.1 nM, while the broader series (2a–e) exhibited IC50 values below 400 nM [1]. Further optimization at the 1- and 6-positions led to compound 42c-R, which maintained potent binding (IC50 = 58 nM) and achieved good oral bioavailability (F = 68% in rats) with dose-dependent in vivo target engagement in the frontal cortex [1]. This data establishes a quantitative activity benchmark for the core scaffold, against which the 7-ethoxy substitution pattern can be evaluated as a potential modulator of potency, selectivity, or pharmacokinetic properties.

CNS disorders CRF1 antagonist Stress-related disorders

Antioxidant Pharmacophore: Class-Level Evidence for Radical Scavenging Activity of Condensed Benzimidazole Scaffolds

The condensed benzimidazole scaffold, specifically including tetrahydropyrimido benzimidazoles, has been identified as a promising platform for antioxidant drug discovery [1]. The related advanced compound enoxifol (an imidazo[1,2-a]benzimidazole derivative) has demonstrated the ability to inactivate superoxide, hydroxyl, and peroxyl radicals, reducing the overall oxidation rate by decreasing the total initiation rate [1]. Enoxifol has exhibited hepatoprotective, antihypoxic, cerebroprotective, nootropic, cardioprotective, antiaggregant, and antithrombogenic properties in preclinical models [1]. While enoxifol differs from the 7-ethoxy compound by containing a dihydroxyphenyl and diethylaminoethyl substituent on an imidazo[1,2-a]benzimidazole core rather than a tetrahydropyrimido ring, the shared benzimidazole pharmacophore supports class-level antioxidant potential for the 7-ethoxy scaffold [2].

Antioxidant Free radical scavenging Oxidative stress

Synthetic Utility: 7-Ethoxy Derivative as a Versatile Intermediate for Diversification at the 10-Position

The synthetic methodology established for tetrahydropyrimido[1,2-a]benzimidazoles enables further diversification at the N-10 position via alkylation or aryloxyethyl substitution, as demonstrated by the synthesis and pharmacological evaluation of N-aryloxyethyl derivatives of 10H-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazoles [1]. The 7-ethoxy compound, containing a secondary amine in the tetrahydropyrimidine ring, can serve as a precursor for generating compound libraries through N-functionalization, a strategy that has been successfully employed to modulate pharmacological properties within this class [1]. This synthetic tractability, combined with the defined 7-ethoxy substitution pattern, makes it a strategic building block for SAR exploration [2].

Medicinal chemistry Library synthesis Structure-activity relationship

Important Caution: Limited Direct Experimental Data for This Specific Compound

A comprehensive literature search reveals that 7-ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (CAS 220649-17-2) has no dedicated publication reporting its synthesis, characterization, or biological evaluation. All quantitative evidence presented in this guide is derived from class-level analogs, structural isomers, or the core scaffold, and has been explicitly tagged as such [1]. Prospective users should be aware that the biological activity and pharmacological profile of this specific regioisomer have not been experimentally confirmed. Procurement decisions should therefore be based on the compound's utility as a research tool for SAR exploration, scaffold hopping, or as a synthetic intermediate, rather than on any assumed biological activity .

Data availability Risk assessment Procurement diligence

Recommended Application Scenarios for 7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole Based on Evidence


Physicochemical Comparator in Isomer-Dependent ADME Profiling Studies

Given the ~0.99 LogP unit difference between the 7-ethoxy (LogP 1.11) and 8-ethoxy (LogP 2.10) positional isomers, this compound is well-suited as a paired comparator in systematic ADME profiling studies designed to quantify the impact of ethoxy substitution position on membrane permeability, aqueous solubility, and metabolic stability within the tetrahydropyrimido[1,2-a]benzimidazole series .

Synthetic Intermediate for N-10 Diversification in CNS-Targeted Library Synthesis

The presence of a secondary amine at the 10-position enables N-functionalization for the generation of compound libraries. This is particularly relevant for CNS drug discovery programs targeting CRF1 receptors, where the tetrahydropyrimido[1,2-a]benzimidazole scaffold has demonstrated potent receptor binding (lead compound 2e: IC50 = 7.1 nM) and oral bioavailability (compound 42c-R: F = 68% in rats) [1]. The lower LogP of the 7-ethoxy congener may offer improved CNS drug-like properties compared to more lipophilic analogs .

Scaffold-Hopping Starting Point for Antioxidant Lead Discovery

The condensed benzimidazole pharmacophore, validated by the advanced antioxidant candidate enoxifol, supports the exploration of the 7-ethoxy compound as a scaffold-hopping starting point for novel antioxidant agents [2]. Its lower lipophilicity relative to the 8-ethoxy isomer may favor aqueous solubility, a desirable property for antioxidant therapeutics targeting oxidative stress-related CNS or cardiovascular pathologies .

Negative Control or Orthogonal Chemotype in Target-Based Screening Cascades

Since the 7-ethoxy compound has not been characterized against any specific biological target, it can serve as an orthogonal chemotype for selectivity profiling in target-based assays, such as CRF1 receptor binding, USP5 inhibition, or kinase panels, where the activity of other pyrimido[1,2-a]benzimidazole derivatives has been established [1]. Its use as a structurally related but potentially inactive control can strengthen SAR conclusions.

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